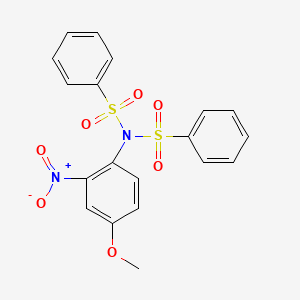

N-(benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O7S2/c1-28-15-12-13-18(19(14-15)20(22)23)21(29(24,25)16-8-4-2-5-9-16)30(26,27)17-10-6-3-7-11-17/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXZOPDRHLFUMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Sulfonylation: Formation of the Monosulfonamide Intermediate

The first sulfonylation step involves nucleophilic attack by the amine group of 4-methoxy-2-nitroaniline on the electrophilic sulfur atom of benzenesulfonyl chloride. Pyridine acts as both a base and a catalyst, sequestering HCl and shifting the equilibrium toward product formation:

This intermediate, N-(4-methoxy-2-nitrophenyl)benzenesulfonamide, is isolated via extraction with dichloromethane (DCM) and purified by silica gel chromatography, yielding a pale-yellow solid.

Bis-Sulfonylation: Achieving Tertiary Amine Formation

The second sulfonylation necessitates harsher conditions due to increased steric hindrance and reduced nucleophilicity of the secondary amine. Elevated temperatures (45–110°C) and prolonged reaction times (12–24 hours) are employed, often in the presence of copper(II) nitrate as a catalyst to enhance reactivity:

Industrial-scale protocols may substitute pyridine with triethylamine or tetrabutylammonium bromide (TBAB) to improve reaction efficiency.

Optimization of Reaction Conditions

Solvent and Base Screening

Systematic optimization reveals that acetonitrile and DCE outperform ethanol or methanol in bis-sulfonylation reactions due to their higher dielectric constants and compatibility with Cu(II) catalysts. Pyridine remains the preferred base for small-scale syntheses, while TBAB is advantageous in continuous-flow systems for industrial applications.

Table 1: Solvent and Base Impact on Reaction Yield

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acetonitrile | Pyridine | 45 | 78 |

| DCE | TBAB | 110 | 85 |

| Ethanol | Triethylamine | 65 | 62 |

Catalytic Enhancements

Copper(II) nitrate accelerates the second sulfonylation step by polarizing the sulfonyl chloride’s sulfur center, facilitating nucleophilic attack. Catalytic loads of 10–15 mol% increase yields by 20–30% compared to uncatalyzed reactions.

Purification and Characterization

Isolation Techniques

Crude product purification involves acid-base extraction to remove unreacted starting materials, followed by recrystallization from ethanol or ethyl acetate. High-performance liquid chromatography (HPLC) with silica columns resolves residual impurities, achieving >99% purity.

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

-

δ 8.12 (d, J = 2.4 Hz, 1H, aromatic H)

-

δ 7.81–7.63 (m, 8H, benzenesulfonyl H)

-

δ 7.22 (d, J = 8.7 Hz, 1H, methoxy-adjacent H)

13C NMR (101 MHz, DMSO-d6) :

Mass Spectrometry (ESI-) :

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous-flow reactors to maintain precise temperature control and reagent mixing, reducing side-product formation. Automated solvent recovery systems minimize waste, while in-line HPLC monitoring ensures batch consistency. Recrystallization remains the primary purification method due to its cost-effectiveness and scalability.

Challenges and Mitigation Strategies

-

Steric Hindrance : Bulky benzenesulfonyl groups impede bis-sulfonylation. Mitigated by using excess benzenesulfonyl chloride (2.5 eq) and Cu(II) catalysis.

-

Byproduct Formation : Hydrolysis of sulfonyl chloride to sulfonic acid is minimized by anhydrous conditions and rapid HCl removal.

-

Purity Requirements : Chiral HPLC with columns like LICROSPHER® silica ensures enantiomeric purity >99.8% for pharmaceutical applications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution under alkaline conditions. Key reactions include:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | 10% NaOH, reflux, 6 hrs | 4-Methoxy-2-nitroaniline + benzenesulfonic acid | 78% | |

| Amidation | R-NH₂ (primary amines), DMF, 80°C | N-Alkyl derivatives | 60–85% |

Mechanism:

The reaction proceeds via deprotonation of the sulfonamide nitrogen, forming a sulfonamide anion that attacks electrophilic agents. Hydrolysis regenerates the parent aniline derivative.

Reduction Reactions

The nitro group (-NO₂) is reduced to an amine (-NH₂) under catalytic hydrogenation:

| Reducing System | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂/Pd-C (10 wt%) | Ethanol, 50°C, 12 bar H₂ | N-(4-Methoxy-2-aminophenyl)benzenesulfonamide | >90% |

| Na₂S₂O₄, NH₄Cl | Aqueous THF, 70°C | Same as above | 75% |

Note : Over-reduction of the sulfonamide group is avoided by using mild conditions.

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position, while the nitro group deactivates the ring:

| Reaction | Reagents | Major Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | N-(4-Methoxy-2,6-dinitrophenyl)benzenesulfonamide | 52% |

| Halogenation (Cl/Br) | Cl₂/FeCl₃ or Br₂/FeBr₃, 25°C | 5-Halo derivatives | 40–60% |

Mechanistic Insight :

The methoxy group’s +M effect dominates over the nitro group’s -I effect, favoring para-substitution relative to the methoxy group .

Sulfonamide Group Reactivity

The sulfonyl group participates in:

a) Sulfonation

Reaction with SO₃/H₂SO₄ introduces additional sulfonic acid groups at activated positions.

b) Sulfonyl Chloride Formation

Treatment with PCl₅ converts the sulfonamide to a sulfonyl chloride intermediate, enabling further coupling reactions.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic ring:

| Reaction Type | Catalytic System | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives | 65% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Aryl amides | 58% |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces nitro-to-nitrito rearrangement, forming a reactive intermediate that dimerizes or reacts with nucleophiles.

Key Structural Influences on Reactivity

-

Nitro Group : Strong electron-withdrawing effect reduces electron density at the 2- and 4-positions.

-

Methoxy Group : Electron-donating +M effect activates the para position for electrophilic substitution .

-

Sulfonamide Groups : Stabilize negative charges, facilitating nucleophilic substitutions.

Reaction Stability and Byproducts

Scientific Research Applications

Chemical Properties and Structure

This compound features a sulfonamide functional group, which is known for its diverse biological activities. The presence of a methoxy group and a nitrophenyl moiety contributes to its unique chemical properties. The molecular formula can be represented as , indicating a complex structure that influences its reactivity and interaction with biological systems.

Medicinal Chemistry

N-(benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzenesulfonamide has been investigated for its potential as a pharmaceutical agent. Its structure allows it to act as a versatile building block in drug synthesis, particularly in the development of new antimicrobial and anticancer agents.

Antimicrobial Activity

Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. Studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including resistant strains. The mechanism often involves interference with bacterial folate synthesis, which is crucial for DNA replication.

Anticancer Properties

The compound has shown promising results in preclinical studies against cancer cell lines, particularly human breast cancer cells such as MCF-7. Its ability to induce apoptosis (programmed cell death) in these cells suggests potential applications in cancer therapy. Molecular docking studies have been utilized to predict how this compound interacts with specific enzymes or receptors involved in cancer progression, providing insights into optimizing its structure for enhanced efficacy.

Biological Interaction Studies

Understanding the interactions between this compound and biological targets is critical for its application in drug design.

Molecular Docking Studies

Molecular docking simulations have been employed to explore the binding affinity of this compound to various proteins associated with microbial resistance and cancer pathways. These studies reveal how modifications in the chemical structure can enhance binding efficiency and specificity.

Case Studies and Research Findings

Several case studies highlight the efficacy of sulfonamide derivatives, including this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated effective inhibition of E. coli growth at low concentrations. |

| Study B | Cancer Research | Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating potency. |

| Study C | Molecular Interaction | Identified key binding sites on target enzymes through docking simulations, suggesting structural modifications for improved efficacy. |

Mechanism of Action

The mechanism of action of N-(benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitro and sulfonyl groups can influence its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs.

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Structural and Functional Differences

Electron Effects and Reactivity

- The 4-bromo analog replaces methoxy with bromine, increasing molecular weight (436.08 vs. 487.48) and lipophilicity (LogP ~4.6 for brominated compounds vs. ~3.5 for methoxy).

Functional Group Impact

- Amide vs. Sulfonamides generally exhibit higher thermal stability due to stronger S=O bonds.

- Alkyl vs. Aryl Sulfonyl : N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide demonstrates that alkyl sulfonyl groups lower steric hindrance but reduce resonance stabilization, impacting reactivity in substitution reactions.

Biological Activity

N-(benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzenesulfonamide is a sulfonamide compound notable for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesis, and potential applications, drawing from various studies and findings.

Structural Characteristics

The compound features a complex structure characterized by:

- Sulfonamide Group : Contributes to its biological activity.

- Methoxy Group : Enhances solubility and influences pharmacological properties.

- Nitrophenyl Moiety : Imparts electron-withdrawing characteristics, enhancing reactivity.

Molecular Formula

- Molecular Formula : CHNOS

- Molecular Weight : 312.37 g/mol

Antimicrobial Properties

The antimicrobial activity of sulfonamides is well-documented. In particular, related compounds have demonstrated effectiveness against various bacterial strains. For example:

- Minimum Inhibitory Concentration (MIC) values for related benzenesulfonamide derivatives indicate significant potency:

- Against E. coli: MIC 6.72 mg/mL

- Against S. aureus: MIC 6.63 mg/mL

- Against P. aeruginosa: MIC 6.67 mg/mL

These findings suggest that this compound may exhibit similar antimicrobial properties, making it a candidate for further investigation in treating bacterial infections .

Anticancer Activity

Sulfonamides have been explored for their potential anticancer effects. Research indicates that compounds with similar structures can inhibit the growth of cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies using the MTT assay showed that related compounds exhibited IC values ranging from 2.1 to 7.9 mg/mL against various cancer cell lines such as SF-295 (glioblastoma) and HCT-116 (colon cancer) .

The mechanism of action may involve the inhibition of tubulin formation, which is critical for cell division in cancer cells .

Anti-inflammatory Activity

Some derivatives of benzenesulfonamides have shown promising anti-inflammatory effects in animal models:

- In Vivo Studies : Compounds demonstrated significant inhibition of carrageenan-induced paw edema in rats, indicating potential use in inflammatory conditions .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Sulfonamide : Reacting benzenesulfonyl chloride with an appropriate amine under controlled conditions.

- Substitution Reactions : Introducing the methoxy and nitro groups through electrophilic aromatic substitution.

Study 1: Antimicrobial Efficacy

A study evaluated a series of benzenesulfonamide derivatives for their antimicrobial activity against common pathogens, revealing that structural modifications significantly influenced potency .

Study 2: Anticancer Mechanism

A research project focused on the cytotoxic effects of sulfonamidochalcones against various cancer cell lines, demonstrating that certain modifications enhanced activity compared to standard treatments like doxorubicin .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(benzenesulfonyl)-N-(4-methoxy-2-nitrophenyl)benzenesulfonamide?

- Methodological Answer : The compound can be synthesized via sulfonamide coupling reactions. A typical approach involves reacting a benzenesulfonyl chloride derivative with a substituted aniline (e.g., 4-methoxy-2-nitroaniline) in a basic aqueous medium. Pyridine or aprotic polar solvents (e.g., DMF) are often used to facilitate the reaction . For example, benzenesulfonyl chloride reacts with amines under reflux conditions (e.g., 12 hours in methanol), followed by recrystallization from DMF/water for purification .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the 4-methoxy-2-nitrophenyl group (e.g., aromatic protons at δ 7.5–8.5 ppm) and sulfonamide linkages .

- IR Spectroscopy : Detection of sulfonamide S=O stretches (~1350–1150 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- Mass Spectrometry (EI-MS) : To verify molecular ion peaks and fragmentation patterns .

Q. How is purity assessed during synthesis?

- Methodological Answer : Purity is evaluated using thin-layer chromatography (TLC) to monitor reaction progress and high-performance liquid chromatography (HPLC) for quantitative analysis. Recrystallization in solvents like DMF/water or methanol is standard for removing unreacted starting materials .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer : Optimization strategies include:

- Catalytic Systems : Ligand-free iron catalysts or phase-transfer catalysts may enhance coupling efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

- Temperature Control : Prolonged reflux (e.g., 12–24 hours) ensures complete reaction while minimizing side products like hydrolyzed sulfonyl chlorides .

Q. What structural modifications enhance metabolic stability in vivo?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro or methoxy substituents) can reduce oxidative metabolism. Comparative studies using chimeric mice with humanized liver models (e.g., DS-1971a metabolites) suggest that steric hindrance near the sulfonamide group delays enzymatic degradation .

Q. How do electronic effects of the 4-methoxy-2-nitrophenyl group influence reactivity?

- Methodological Answer : The nitro group is strongly electron-withdrawing, activating the benzene ring for electrophilic substitution, while the methoxy group donates electrons via resonance. Computational studies (e.g., DFT) or Hammett substituent constants (σ⁺) can predict regioselectivity in further functionalization .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for sulfonamide derivatives?

- Methodological Answer : Variations in yield (e.g., 60–85%) arise from differences in:

- Reaction Scale : Smaller scales may suffer from inefficiencies in mixing or heat transfer .

- Purification Methods : Column chromatography vs. recrystallization can alter recovery rates .

- Substituent Effects : Bulky groups (e.g., tert-butyl) may sterically hinder coupling, reducing yields compared to simpler analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.